molecular formula C12H19N B13274798 N-(butan-2-yl)-3-ethylaniline

N-(butan-2-yl)-3-ethylaniline

Cat. No.: B13274798
M. Wt: 177.29 g/mol
InChI Key: MMWPBQRZAJXVHV-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group This compound features a butan-2-yl group and an ethyl group attached to the nitrogen atom of an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-ethylaniline can be achieved through several methods. One common approach involves the alkylation of 3-ethylaniline with butan-2-yl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-ethylaniline and butan-2-yl halide (e.g., butan-2-yl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

    Procedure: The mixture is heated under reflux for several hours, allowing the alkylation to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives or quinones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-ethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the production of dyes and pigments.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Research into its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-aniline: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    N-(butan-2-yl)-4-ethylaniline: The ethyl group is positioned differently on the aromatic ring, affecting its steric and electronic properties.

    N-(butan-2-yl)-3-methylaniline: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

Uniqueness

N-(butan-2-yl)-3-ethylaniline is unique due to the specific positioning of the butan-2-yl and ethyl groups, which confer distinct steric and electronic effects. These properties influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butan-2-yl-3-ethylaniline

InChI

InChI=1S/C12H19N/c1-4-10(3)13-12-8-6-7-11(5-2)9-12/h6-10,13H,4-5H2,1-3H3

InChI Key

MMWPBQRZAJXVHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(C)CC

Origin of Product

United States

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